molecular formula C10H10O5 B8291603 2-Acetoxymethoxy-benzoic acid

2-Acetoxymethoxy-benzoic acid

Cat. No. B8291603
M. Wt: 210.18 g/mol
InChI Key: TZICBQGZGIWETF-UHFFFAOYSA-N
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Patent
US08729312B2

Procedure details

21.79 g (112.2 mmol) of 2-acetoxymethoxy-benzaldehyde and 100 ml (900 mmol) of 2-methyl-2-butene are diluted in 400 ml of tert-butanol. A solution containing 41 g (337 mmol) of sodium hydrogen phosphate and 35 g (393 mmol) of sodium chlorite in 100 ml of water is added dropwise to the reaction mixture, which is stirred for 2 hours at room temperature. The mixture is evaporated under reduced pressure and the residue is dissolved in dichloromethane. The organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated. The white solid obtained is precipitated in heptane at 0° C. The precipitate is filtered, then rinsed with heptane and dried. 14.8 g of 2-acetoxymethoxy-benzoic acid is obtained in the form of white powder at a yield of 63%.
Name
2-acetoxymethoxy-benzaldehyde
Quantity
21.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10])(=[O:3])[CH3:2].CC(=CC)C.P([O-])([O-])(O)=[O:21].[Na+].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O>[C:1]([O:4][CH2:5][O:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]([OH:21])=[O:10])(=[O:3])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
2-acetoxymethoxy-benzaldehyde
Quantity
21.79 g
Type
reactant
Smiles
C(C)(=O)OCOC1=C(C=O)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
sodium hydrogen phosphate
Quantity
41 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the reaction mixture, which
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The white solid obtained
CUSTOM
Type
CUSTOM
Details
is precipitated in heptane at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
rinsed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCOC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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